Fmoc-L-beta-Ala-Ile-OH

Description

Significance of beta-Amino Acid Incorporation in Peptide Architectures

Peptides constructed from naturally occurring alpha-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The incorporation of beta-amino acids, which possess an additional carbon atom in their backbone compared to their alpha-counterparts, represents a key strategy to overcome this limitation. This structural modification renders the peptide bonds more resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the resulting peptide. researchgate.net

Beyond enhancing proteolytic stability, the introduction of beta-amino acids can induce unique conformational preferences in the peptide backbone. This allows for the design of peptides that can adopt specific secondary structures, such as helices, turns, and sheets, which may be crucial for their biological function. clearsynth.com The altered backbone geometry can also lead to novel receptor interactions and improved binding affinities. The versatility of beta-amino acids in creating peptidomimetics with potent and durable biological activity has made them a cornerstone of modern medicinal chemistry.

Role of Fluorenylmethyloxycarbonyl (Fmoc) Protection in Modern Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, enabling the efficient and automated assembly of complex sequences. A critical component of SPPS is the use of protecting groups to prevent unwanted side reactions at the N-terminus of the amino acids being added to the growing peptide chain. The fluorenylmethyloxycarbonyl (Fmoc) group is one of the most widely used N-terminal protecting groups in contemporary SPPS. acs.org

The popularity of the Fmoc group stems from its base-lability; it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent, without affecting the acid-labile protecting groups commonly used for the amino acid side chains. This "orthogonality" allows for the selective deprotection and coupling of amino acids in a stepwise manner, leading to the synthesis of high-purity peptides. acs.org The Fmoc group's stability under the acidic conditions used for final cleavage of the peptide from the solid support further underscores its utility in a comprehensive peptide synthesis strategy.

Rationale for Investigating Fmoc-L-beta-Ala-Ile-OH as a Specialized Building Block

The dipeptide this compound combines the advantages of a beta-amino acid and the Fmoc protecting group with the specific properties of the beta-alanine (B559535) and L-isoleucine side chains. Beta-alanine is the simplest beta-amino acid and provides the key feature of proteolytic resistance. L-isoleucine is a bulky, hydrophobic alpha-amino acid known to influence the conformational properties of peptides and participate in important binding interactions.

The rationale for investigating peptides containing the β-alanyl-L-isoleucine motif stems from studies on the biological activity of dipeptides. Research has shown that dipeptides containing beta-alanine linked to branched-chain amino acids (BCAAs), such as leucine (B10760876) and isoleucine, can exhibit neuromodulatory effects. For instance, the central administration of β-alanyl-L-isoleucine has been shown to induce hyperactivity in animal models, suggesting a potential role in neurotransmission. nih.gov By providing this compound as a ready-to-use building block, researchers can efficiently incorporate this specific dipeptide unit into larger peptide sequences to explore its impact on structure, stability, and biological function. This facilitates the development of novel peptidomimetics for a range of therapeutic and research applications.

Chemical and Physical Properties of this compound

| Property | Value | Source |

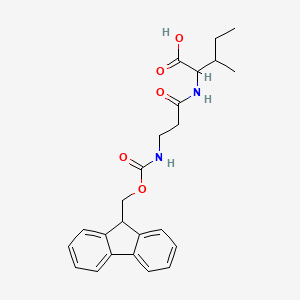

| Chemical Name | (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-isoleucine | nih.gov |

| CAS Number | 2171270-66-7 | synzeal.compharmaffiliates.com |

| Molecular Formula | C24H28N2O5 | cusabio.com |

| Molecular Weight | 424.5 g/mol | cusabio.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O5 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylpentanoic acid |

InChI |

InChI=1S/C24H28N2O5/c1-3-15(2)22(23(28)29)26-21(27)12-13-25-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,22H,3,12-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29) |

InChI Key |

XXMFLBQJPKKFRT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Fmoc L Beta Ala Ile Oh and Its Integration

Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-L-beta-Ala-Ile-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the integration of this compound necessitates careful optimization of several parameters. nih.gov

The efficiency of incorporating this compound during SPPS is highly dependent on the choice of coupling reagents. Standard reagents such as HBTU and HATU are often employed, but for sterically hindered couplings involving the β-alanine and isoleucine residues, more potent activators may be necessary. sigmaaldrich.comsigmaaldrich.com The use of phosphonium-based reagents like PyBOP® or uronium-based reagents can enhance coupling efficiency. sigmaaldrich.comiris-biotech.deiris-biotech.de Additives such as OxymaPure can also be beneficial. nih.gov The reaction conditions, including temperature and reaction time, must be carefully controlled to drive the coupling to completion and minimize side reactions. For instance, microwave heating has been shown to reduce peptide aggregation and improve coupling efficiencies. rsc.org

Table 1: Common Coupling Reagents for SPPS

| Reagent | Full Name | Class | Notes |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium | Widely used, but can cause racemization in sensitive amino acids. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | More reactive than HBTU, often used for difficult couplings. |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Effective for sterically hindered amino acids. |

| DIC | N,N'-Diisopropylcarbodiimide | Carbodiimide | A common and cost-effective coupling reagent. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | Offers high coupling efficiency and reduced epimerization. acs.org |

Peptide aggregation during SPPS is a significant challenge, particularly for sequences containing hydrophobic residues like isoleucine. sigmaaldrich.comacs.org The presence of the β-alanine in this compound can also influence the secondary structure and aggregation propensity of the growing peptide chain. Several strategies can be employed to mitigate these issues:

Chaotropic Salts: The addition of salts like NaClO4 or LiCl to the coupling or washing solutions can disrupt secondary structures and improve solvation. sigmaaldrich.com

High-Temperature Synthesis: Performing the synthesis at elevated temperatures can help to break up aggregates. acs.org

Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at specific intervals can disrupt the formation of inter-chain hydrogen bonds that lead to aggregation. sigmaaldrich.comchimia.ch

Backbone Protection: The use of backbone-protected amino acids, such as those with a 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent aggregation. sigmaaldrich.com

The standard Fmoc/tBu strategy is the most common orthogonal protection scheme in SPPS. iris-biotech.deacs.org In this approach, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de For more complex peptides, additional orthogonal protecting groups may be necessary. These groups are stable to the conditions used for removing the Fmoc and tBu groups but can be selectively cleaved under different conditions. sigmaaldrich.com Examples include the Dde and ivDde groups, which are removed with hydrazine, and the Mmt group, which is cleaved under mildly acidic conditions. sigmaaldrich.com This orthogonality allows for the site-specific modification of the peptide while it is still attached to the resin. sigmaaldrich.com

Table 2: Examples of Orthogonal Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Cleavage Condition |

| Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF |

| tert-Butyl | tBu | Trifluoroacetic acid (TFA) |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF |

| 4-Methoxytrityl | Mmt | Mildly acidic conditions |

Solution-Phase Synthesis Approaches for this compound and its Derivatives

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable tool, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments.

In a convergent or fragment condensation approach, smaller, protected peptide fragments are synthesized independently and then coupled together in solution to form the final peptide. tu-darmstadt.deresearchgate.net This strategy can be advantageous for the synthesis of long or difficult peptides, as the purification of the intermediate fragments can be easier than the purification of the full-length peptide synthesized by a linear, stepwise approach. acs.orggoogle.com The this compound dipeptide can be prepared in solution and then coupled to other peptide fragments. This requires careful selection of coupling reagents to minimize racemization and other side reactions. uniurb.it The protection strategy for the fragments must be carefully planned to ensure that only the desired amide bond is formed during the coupling step. acs.org

Reaction Kinetics and Yield Optimization in Solution Synthesis of this compound

The synthesis of this compound in solution, while a classical approach, requires careful control over reaction kinetics and conditions to maximize yield and purity. The process involves the coupling of an N-terminally protected Fmoc-L-beta-Alanine with a C-terminally protected Isoleucine, followed by selective deprotection. Key factors influencing the kinetics and yield include the choice of coupling reagents, solvents, temperature, and reaction time.

Reaction Kinetics: The rate-limiting step in solution-phase peptide synthesis is often the peptide bond formation itself. The kinetics are significantly influenced by the activation method of the carboxylic acid of Fmoc-L-beta-Ala-OH. The use of highly reactive intermediates, such as acid chlorides or activated esters (e.g., N-hydroxysuccinimide esters), can accelerate the reaction. However, overly reactive species may increase the risk of side reactions, including racemization. nih.gov The concentration of reactants also plays a critical role; higher concentrations can increase the reaction rate but may also lead to aggregation and solubility issues, particularly with hydrophobic residues like Isoleucine. sigmaaldrich.com

Yield Optimization: Maximizing the yield of the desired dipeptide hinges on several factors. The choice of coupling reagent is paramount. Reagents like propylphosphonic anhydride (B1165640) (T3P®) have been shown to facilitate peptide bond formation in minutes with high efficiency and minimal epimerization, producing water-soluble by-products that simplify purification. mdpi.com The use of additives such as HOBt (Hydroxybenzotriazole) can suppress side reactions and improve coupling efficiency. ekb.eg

Table 1: Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF

| Piperidine Conc. (% v/v) | Time (min) | Fmoc Removal (%) | Reference |

|---|---|---|---|

| 1% | 1 | 5.2 | researchgate.net |

| 1% | 3 | 33.4 | researchgate.net |

| 1% | 5 | 49.6 | researchgate.net |

| 2% | 1 | 12.9 | researchgate.net |

| 2% | 3 | 63.3 | researchgate.net |

| 2% | 5 | 87.9 | researchgate.net |

| 5% | 3 | >99 | researchgate.net |

Data adapted from a study on Fmoc-Val-OH deprotection kinetics, illustrating the dependency of the reaction rate on reagent concentration. researchgate.net

Chemo-Enzymatic Synthesis Routes Involving Beta-Amino Acid Dipeptides

Chemo-enzymatic peptide synthesis (CEPS) presents a powerful alternative to purely chemical methods, leveraging the high stereoselectivity and mild reaction conditions of enzymes. nih.govqyaobio.com This approach is particularly valuable for synthesizing peptides containing non-canonical amino acids like β-alanine, as it minimizes the risk of racemization. clockss.org

The synthesis of β-amino acid dipeptides can be catalyzed by various hydrolases, such as proteases and lipases, which under specific conditions (e.g., in organic solvents or frozen aqueous media) favor synthesis over hydrolysis. nih.gov Papain, a cysteine protease, has been reported to recognize β-alanine as a substrate in dipeptide synthesis, although with lower recognition rates compared to L-alanine. mdpi.com Lipases, such as those from Candida antarctica (CAL-A and CAL-B) and porcine pancreas (PPL), have also been successfully employed. acs.orgcapes.gov.br For instance, a two-step lipase-catalyzed reaction has been developed where an N-acetylated β-amino ester is first activated with CAL-B and then used to acylate another β-amino ester in the presence of CAL-A. acs.org Similarly, PPL has been shown to catalyze the synthesis of dipeptides containing β-alanine as the acyl acceptor. capes.gov.br

Table 2: Enzyme Classes Used in Chemo-Enzymatic Dipeptide Synthesis

| Enzyme Class | Example Enzyme | Application in Dipeptide Synthesis | Reference |

|---|---|---|---|

| Cysteine Protease | Papain | Catalyzes aminolysis; recognizes β-alanine as a substrate. | mdpi.com |

| Serine Protease | α-Chymotrypsin, Proteinase K | Used for kinetically controlled synthesis, often in frozen aqueous solutions to improve yield. | nih.gov |

| Lipase / Esterase | Candida antarctica Lipase (CAL-A, CAL-B), Porcine Pancreas Lipase (PPL) | Catalyzes synthesis in organic solvents; effective for incorporating D-amino acids and β-amino acids. | acs.orgcapes.gov.br |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into peptide synthesis is an area of growing importance, aimed at reducing the environmental impact of hazardous solvents and reagents. rsc.org

Water-Based Microwave-Assisted Synthesis Protocols

A significant advancement in green peptide chemistry is the development of synthesis protocols that utilize water as the primary solvent, replacing hazardous organic solvents like DMF and NMP. rsc.org Microwave-assisted synthesis in neat water has been demonstrated for the solution-phase synthesis of dipeptides using coupling combinations like TBTU/HOBt/DIEA. rsc.org This approach offers short reaction times and high yields while being environmentally benign. rsc.org

For solid-phase synthesis, which shares many principles with solution-phase methods, protocols using water-dispersible Fmoc-amino acid nanoparticles have been developed. nih.govnih.gov Microwave irradiation accelerates the reaction of these nanoparticles on a resin in water, enabling the synthesis of peptides, including those with sensitive residues like cysteine and histidine, with low racemization. nih.govnih.gov While these protocols have been primarily developed for SPPS, the underlying principles of using aqueous media and microwave energy are transferable to the solution-phase synthesis of dipeptides like this compound.

Solvent Reduction and Recycling Strategies

In solution-phase synthesis, minimizing solvent volume is a direct approach to waste reduction. The use of highly efficient coupling reagents like T3P® allows for a decrease in the required solvent volume while maintaining high reaction rates. mdpi.com Another strategy involves the integration of synthesis with purification methods that allow for solvent or substrate recycling. For example, membrane separation techniques can be used to isolate the product while recovering excess substrates and solvents for reuse.

Novel Synthetic Techniques for this compound Production

Innovation in synthetic techniques continues to push the boundaries of efficiency and purity in peptide production. Microwave-assisted synthesis has emerged as a particularly transformative technology.

Microwave-Assisted Peptide Synthesis (MAPS) with this compound

Microwave-Assisted Peptide Synthesis (MAPS) utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, dramatically accelerating both coupling and deprotection steps. creative-peptides.comnih.gov This technology has been successfully applied to both solid-phase and solution-phase synthesis. ekb.egmdpi.com

A novel and highly efficient method for the solution-phase synthesis of N-Fmoc-dipeptides combines microwave heating with titanium tetrachloride (TiCl₄) as a condensing agent. mdpi.comnih.govdntb.gov.ua In this protocol, the peptide bond formation is achieved in pyridine, and the use of microwave irradiation reduces reaction times from several hours to as little as 20-35 minutes. mdpi.com This method is compatible with various amino acid side chains and protecting groups, and crucially, it proceeds without significant racemization. mdpi.comnih.gov The efficiency of this technique is highlighted by the high yields obtained for a range of dipeptides.

The following table details the results of TiCl₄-assisted microwave synthesis for several N-Fmoc-dipeptide methyl esters, demonstrating the speed and high yields achievable with this technique. These findings provide a strong basis for the application of MAPS to the production of this compound.

Table 3: TiCl₄-Assisted Microwave Synthesis of N-Fmoc-Dipeptide Methyl Esters

| Entry | N-Fmoc-Amino Acid | Amino Acid Methyl Ester HCl | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Fmoc-L-Phe-OH | H-L-Ala-OMe·HCl | 20 | 90 | mdpi.com |

| 2 | Fmoc-L-Ala-OH | H-L-Phe-OMe·HCl | 25 | 88 | mdpi.com |

| 3 | Fmoc-L-Tyr(OtBu)-OH | H-Gly-OMe·HCl | 30 | 85 | mdpi.com |

| 4 | Fmoc-L-Pro-OH | H-L-Leu-OMe·HCl | 30 | 82 | mdpi.com |

| 5 | Fmoc-Gly-OH | H-L-Val-OMe·HCl | 25 | 92 | mdpi.com |

| 6 | Fmoc-L-Cys(Bzl)-OH | H-L-Ala-OMe·HCl | 35 | 70 | mdpi.com |

Data from a study on efficient solution-phase dipeptide synthesis using TiCl₄ and microwave heating at 250 W in pyridine. mdpi.com

Flow Chemistry and Automated Synthesis Applications for this compound

The synthesis of peptides, including dipeptides like this compound, has been significantly advanced by the adoption of automated systems and flow chemistry. These technologies offer substantial improvements over traditional batch synthesis methods in terms of speed, efficiency, and reproducibility. nih.govnii.ac.jpthieme-connect.de

Automated Solid-Phase Peptide Synthesis (SPPS) has become a cornerstone of peptide production, simplifying the repetitive cycles of coupling and deprotection required for chain elongation. beilstein-journals.orgscielo.br This approach is readily applicable to the synthesis of this compound, where an isoleucine residue would first be anchored to a solid support, followed by deprotection and subsequent coupling of Fmoc-L-beta-alanine. The entire process, including reagent delivery, reaction timing, and washing steps, can be fully automated, minimizing manual intervention and enhancing consistency. beilstein-journals.org

Flow chemistry represents a further evolution, where reagents are continuously pumped through a reactor, such as a packed bed of resin. thieme-connect.deresearchgate.net This methodology offers superior control over reaction parameters like temperature, pressure, and residence time. researchgate.netrsc.org For the synthesis of this compound, a continuous-flow system could dramatically reduce reaction times for both the coupling and Fmoc-deprotection steps, with some automated fast-flow synthesizers achieving synthesis times of less than a minute per residue for longer peptides. thieme-connect.de The rapid and efficient mixing inherent in micro-flow reactors can lead to higher coupling efficiencies and purer crude products. nii.ac.jpscispace.com Recent developments have even demonstrated the automated continuous-flow liquid-phase synthesis of C-terminal free peptides, which could be adapted for producing this compound without a solid support. rsc.org

The table below provides a comparative overview of the key parameters for batch versus flow synthesis for a generic dipeptide.

| Feature | Conventional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours rsc.orgscispace.com |

| Process Control | Limited control over mixing and temperature gradients | Precise control over temperature, pressure, and flow rate researchgate.net |

| Scalability | Challenging to scale up consistently | More straightforward scalability by extending operation time |

| Reagent Usage | Often requires large excesses | Can be optimized to use smaller excesses of reagents nih.gov |

| Reproducibility | Operator-dependent, can be variable | High, due to automation and precise control scispace.com |

| Crude Purity | Variable, often lower | Generally higher due to enhanced efficiency scispace.com |

Side Reaction Mitigation in this compound Synthesis (e.g., Fmoc-beta-Ala-OH impurity formation)

A significant challenge in the synthesis of peptides utilizing Fmoc-protected amino acids is the formation of impurities. iris-biotech.de In the context of this compound synthesis, a particularly relevant and well-documented side reaction is the formation of Fmoc-β-Ala-OH as an impurity. researchgate.netnih.govchimia.ch

This impurity commonly arises when 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is used as the protecting agent. nih.govcore.ac.uk The formation of Fmoc-β-Ala-OH occurs through a Lossen-type rearrangement of the Fmoc-OSu reagent itself. researchgate.netnih.govchimia.ch This side reaction can contaminate the desired Fmoc-amino acid starting material, leading to its incorporation into the peptide chain during synthesis. researchgate.net The presence of Fmoc-β-Ala-OH can lead to the generation of failure sequences that are difficult to separate from the target peptide, ultimately reducing yield and purity. chimia.ch Furthermore, the activated intermediate of this rearrangement can react with the free amino acid in the reaction mixture to form a dipeptide impurity, such as Fmoc-β-Ala-Ala-OH, which has been identified in various Fmoc-amino acid derivatives. researchgate.netcore.ac.uk

Several strategies have been developed to mitigate the formation of these and other common side reactions during Fmoc-based peptide synthesis.

Mitigation Strategies:

Alternative Fmoc Reagents: To avoid the Lossen rearrangement associated with Fmoc-OSu, alternative reagents have been proposed. Fmoc-2-MBT and oxime-based derivatives like Fmoc-Amox have been shown to introduce the Fmoc group efficiently with minimal formation of β-alanine impurities or undesired dipeptides. researchgate.netcore.ac.uk

Purification of Starting Materials: Rigorous purification of the initial Fmoc-L-beta-alanine starting material is crucial to remove any pre-existing Fmoc-β-Ala-OH contamination. nih.govchimia.ch

Control of Deprotection Conditions: The base-induced removal of the Fmoc group can itself cause side reactions like aspartimide formation (in Asp-containing sequences) or diketopiperazine formation, especially at the dipeptide stage. iris-biotech.deresearchgate.net While this compound is not susceptible to aspartimide formation, cyclization to form a diketopiperazine is a potential risk after the deprotection of the Fmoc group from the dipeptide. Using sterically hindered dipeptide building blocks or carefully controlling the base and reaction time can minimize this. iris-biotech.de Using a weaker base such as piperazine (B1678402) instead of piperidine for deprotection has also been shown to reduce certain side reactions. researchgate.netbiotage.com

The following table summarizes key side reactions relevant to the synthesis and subsequent use of this compound.

| Side Reaction | Description | Primary Cause | Mitigation Strategy |

| Fmoc-β-Ala-OH Formation | Generation of Fmoc-β-alanine as an impurity in the starting material. researchgate.netnih.gov | Lossen rearrangement of the Fmoc-OSu reagent during the protection step. chimia.chcore.ac.uk | Use of alternative reagents like Fmoc-Cl or Fmoc-Amox; rigorous purification of the Fmoc-amino acid. researchgate.netcore.ac.uk |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the dipeptidyl-resin after Fmoc deprotection, cleaving the peptide from the resin. iris-biotech.de | Nucleophilic attack of the N-terminal amine on the carbonyl of the C-terminal residue, favored in dipeptides. iris-biotech.de | Use of dipeptide building blocks with protecting groups (e.g., pseudoprolines), low-temperature coupling. iris-biotech.dechempep.com |

| Fmoc-Dipeptide Formation | Formation of Fmoc-AA-AA-OH during the initial amino acid protection step. core.ac.uk | Carboxyl activation when using reagents like Fmoc-Cl. researchgate.netcore.ac.uk | Use of alternative reagents like Fmoc-OSu or Fmoc-Amox. researchgate.netcore.ac.uk |

By leveraging advanced synthetic technologies and implementing robust strategies to control side reactions, the synthesis of high-purity this compound can be achieved, facilitating its use as a valuable building block in the creation of more complex peptides.

Iii. Analytical Validation Methodologies for Fmoc L Beta Ala Ile Oh Purity and Structural Integrity

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is the cornerstone for assessing the purity of synthetic peptides by separating the target compound from impurities that may arise during synthesis. These impurities can include deletion sequences, incompletely deprotected peptides, or by-products from side reactions.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Fmoc-L-beta-Ala-Ile-OH

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common and powerful technique for determining the purity of peptides like this compound. ajpamc.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main peptide from any process-related impurities.

Method Development: A typical RP-HPLC method for a protected dipeptide such as this compound would utilize a C8 or C18 silica-based column. oup.com The mobile phase generally consists of a two-solvent system:

Solvent A: Water with an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA).

Solvent B: Acetonitrile (B52724) (ACN) with the same concentration of the ion-pairing agent (0.1% TFA).

The TFA serves to sharpen peaks and improve resolution by forming ion pairs with the peptide. oup.com A linear gradient elution, where the percentage of Solvent B is gradually increased, is employed to elute the peptide and separate it from more or less hydrophobic impurities. The detection is typically performed using a UV detector, often at wavelengths of 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

Validation: Once developed, the method must be validated according to established guidelines to ensure it is fit for its purpose. almacgroup.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For peptide purity methods, sensitivity down to at least 0.10% is often required. almacgroup.com

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 20% to 80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm & 265 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Chiral Chromatography for Stereochemical Purity Determination of this compound

The biological activity of peptides is highly dependent on their stereochemistry. Since this compound contains two chiral centers (at the L-beta-Alanine and L-Isoleucine residues), it is crucial to confirm the enantiomeric purity and ensure that no racemization has occurred during synthesis. Standard RP-HPLC columns cannot separate enantiomers or diastereomers. sigmaaldrich.com Therefore, specialized chiral chromatography techniques are required.

Chiral Stationary Phases (CSPs) are used to resolve stereoisomers. For N-Fmoc protected amino acids and peptides, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin (B1679390) A) have proven to be highly effective. phenomenex.comsigmaaldrich.comsigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. These complexes have different interaction energies, leading to different retention times. The mobile phase is typically a mixture of an organic solvent like acetonitrile or methanol (B129727) with water, often containing an acidic additive like TFA to improve peak shape. phenomenex.com The goal is to achieve baseline resolution between the desired L,L-diastereomer and any potential L,D-, D,L-, or D,D-diastereomers. Enantiomeric purity is often specified to be ≥ 99.8% for high-quality peptide synthesis starting materials. sigmaaldrich.commerckmillipore.com

| Parameter | Typical Condition |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Lux Cellulose-2) or Macrocyclic Glycopeptide-based (e.g., Chirobiotic T) |

| Mobile Phase | Isocratic mixture of Acetonitrile/Water with 0.1% TFA |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 265 nm |

| Analysis Goal | Separation of L,L isomer from L,D, D,L, and D,D isomers |

Gas Chromatography (GC) for Precursor and Impurity Analysis

Due to the non-volatile nature of peptides, Gas Chromatography (GC) is not used for the direct analysis of this compound. nih.gov However, it is an essential tool for analyzing volatile and semi-volatile impurities that may be present in the final product as a result of the manufacturing process. formulationbio.comthermofisher.com

The primary application of GC in this context is the quantification of residual solvents. pepdd.com Solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and ether are commonly used in solid-phase peptide synthesis and subsequent purification steps. Since these solvents can be toxic, their levels in the final product are strictly controlled by regulatory guidelines such as ICH Q3C. thermofisher.com Headspace GC is the preferred technique for this analysis, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. pepdd.com

GC can also be used to quantify other small, volatile impurities or precursors, such as traces of acetic acid, which can act as a capping agent during synthesis, leading to truncated peptide impurities. sigmaaldrich.commerckmillipore.com

| Parameter | Typical Condition |

|---|---|

| Technique | Static Headspace Gas Chromatography (HS-GC) |

| Column | e.g., G43 stationary phase (624 column) |

| Detector | Flame Ionization Detector (FID) |

| Target Analytes | DMF, DCM, Acetonitrile, Ethanol, Ether, etc. |

| Regulatory Guideline | ICH Q3C / USP <467> |

Spectroscopic Characterization Methods Applied to this compound

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and integrity of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of peptides. nmims.edu It provides information on the chemical environment of each atom (specifically ¹H and ¹³C), their connectivity, and their spatial proximity.

For this compound, a ¹H NMR spectrum would show characteristic signals for each proton in the molecule. The aromatic region (typically ~7.3-7.9 ppm) would display signals corresponding to the eight protons of the fluorenyl group. chemicalbook.comchemicalbook.com The aliphatic region would contain signals for the protons of the beta-alanine (B559535) and isoleucine residues. The chemical shifts and coupling patterns (multiplicity) of the α-CH, β-CH₂, and side-chain protons provide definitive proof of the amino acid sequence and integrity. acs.org

Two-dimensional (2D) NMR experiments are crucial for assigning these signals and confirming the structure: nmims.eduyoutube.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of spin systems within each amino acid residue.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is particularly useful for identifying all protons belonging to a specific amino acid residue, even if some are obscured in the 1D spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (< 5 Å), providing information about the peptide's conformation and confirming the sequence through inter-residue NOEs.

| Proton Group | Predicted Chemical Shift (ppm) Range | Expected Multiplicity |

|---|---|---|

| Fmoc Aromatic (8H) | 7.3 - 7.9 | m |

| Fmoc CH, CH₂ (3H) | 4.2 - 4.4 | m |

| Ile α-NH | ~8.0 - 8.5 | d |

| β-Ala NH | ~7.0 - 7.5 | t |

| Ile α-CH | ~4.0 - 4.3 | m |

| β-Ala α-CH₂ | ~2.2 - 2.5 | m |

| β-Ala β-CH₂ | ~3.1 - 3.4 | m |

| Ile β-CH | ~1.7 - 1.9 | m |

| Ile γ-CH₂ | ~1.1 - 1.5 | m |

| Ile γ-CH₃ | ~0.8 - 0.9 | d |

| Ile δ-CH₃ | ~0.8 - 0.9 | t |

| Carboxyl OH | >12.0 | br s |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass Spectrometry (MS) is a fundamental tool for confirming the molecular weight of this compound and verifying its amino acid sequence through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as those using Orbitrap or FT-ICR analyzers, provide highly accurate mass measurements, which can confirm the elemental composition of the molecule. nih.govresearchgate.netacs.org

Molecular Weight Determination: Using electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The expected monoisotopic mass of this compound (C₂₄H₂₈N₂O₅) is 424.1998 Da. An HRMS measurement would be expected to be within a few parts per million (ppm) of this theoretical value.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to sequence the peptide. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). This process breaks the amide bonds, producing a predictable series of fragment ions. The nomenclature for these fragments labels ions containing the N-terminus as a, b, or c ions, and those containing the C-terminus as x, y, or z ions. matrixscience.com For CID of protonated peptides, b and y ions are the most common.

A key fragmentation pathway for Fmoc-protected peptides involves the neutral loss of the Fmoc group or dibenzofulvene. nih.gov The resulting peptide backbone ions can then be analyzed to confirm the sequence.

| Ion | Description | Expected m/z (monoisotopic) |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 425.2076 |

| [M+Na]⁺ | Sodiated molecular ion | 447.1895 |

| b₁ | Fmoc-NH-CH₂-CH₂-CO⁺ | 294.1125 |

| y₁ | H₂N⁺(Ile)-COOH | 132.0968 |

| [M+H-Fmoc+H]⁺ | Loss of Fmoc group | 203.1339 |

Advanced Characterization Techniques for Conformational Studies of this compound and its Peptidic Assemblies

While IR and UV-Vis spectroscopy confirm the chemical structure, advanced techniques are required to elucidate the three-dimensional conformation and higher-order assembly of this compound.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Conformational Insights

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.orgmtoz-biolabs.com For a short dipeptide like this compound in solution, a stable, well-defined secondary structure such as an α-helix or β-sheet is not typically expected. The molecule is likely to exist as a flexible ensemble of conformations, often characterized as a random coil. americanpeptidesociety.orgcreative-proteomics.com

However, the significance of CD spectroscopy for this class of molecules lies in its ability to characterize the structure of self-assembled aggregates. Fmoc-dipeptides are well-known for their capacity to self-assemble into higher-order structures like nanofibers, ribbons, and hydrogels. nih.gov Within these supramolecular assemblies, the peptide molecules can adopt regular, repeating conformations, such as β-sheet-like structures or polyproline II (PPII) helices, which generate distinct CD signals. nih.gov The CD spectrum can thus provide critical insights into the molecular arrangement within these nanostructures. The Fmoc group itself, being an aromatic chromophore in a chiral environment, also contributes to the CD spectrum, particularly in the 250-320 nm region, offering information about the packing and electronic coupling of the fluorenyl moieties within the assembly. nih.gov

The table below summarizes the characteristic far-UV CD signals for common peptide secondary structures.

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~198 |

| Polyproline II (PPII) | ~228 | ~206 |

X-ray Crystallography Methodologies for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, revealing the molecule's specific conformation. It also elucidates the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate how the molecules pack into a crystal lattice.

The methodological workflow for the solid-state structure determination of an this compound derivative involves several key stages:

Single Crystal Growth : The primary and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved through techniques such as slow evaporation of a solvent, vapor diffusion between a solvent and an anti-solvent, or controlled cooling of a saturated solution. A wide range of solvents and conditions must be screened to find those amenable to producing diffraction-quality crystals.

X-ray Diffraction Data Collection : A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots of varying intensities, which is recorded by a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

Structure Solution and Refinement : The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and symmetry of the crystal. Computational methods are then used to solve the "phase problem" and generate an initial electron density map of the molecule. An atomic model of this compound is built into this map. This model is then refined against the experimental diffraction data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the observed one. The final refined structure provides atomic coordinates with high precision.

For a molecule like this compound, a crystal structure would definitively establish the conformation of the β-alanine and isoleucine residues, the orientation of the Fmoc group relative to the peptide backbone, and the hydrogen-bonding network involving the amide, carbamate, and carboxylic acid groups.

Iv. Fmoc L Beta Ala Ile Oh in the Construction of Complex Peptidic Architectures and Materials

Integration of Fmoc-L-beta-Ala-Ile-OH into Cyclic Peptides

The incorporation of this compound into cyclic peptide frameworks is a strategic approach to introduce specific structural features. The beta-amino acid component fundamentally alters the peptide backbone, influencing both the cyclization process and the final conformation of the macrocycle.

The synthesis of cyclic peptides often involves the formation of an amide bond between the N- and C-termini of a linear precursor, a process known as macrolactamization. This compound is integrated into the linear peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. nih.gov Following the assembly of the linear precursor, the N-terminal Fmoc group is removed to expose a free amine, which can then react with an activated C-terminal carboxyl group to form the cyclic structure.

Several strategies can be employed for the crucial cyclization step:

Head-to-Tail Cyclization: This is the most common method, where the N-terminal amine of one residue attacks the C-terminal carboxylic acid of another (often the final residue in the sequence) to form a lactam bridge. The presence of the beta-alanine (B559535) from the this compound unit can influence the efficiency of this process by altering the preferred conformation of the linear precursor.

Side-Chain Bridging: While not directly involving the beta-Ala-Ile backbone for the cyclization bond itself, its presence within the peptide sequence dictates the spatial orientation of other reactive side chains (e.g., from Lys, Asp, or Cys residues) used to form the cyclic structure.

The efficiency of macrocyclization can be influenced by the steric hindrance of adjacent residues. The bulky isoleucine side chain in this compound can be a significant factor, potentially requiring optimization of coupling reagents and reaction conditions to achieve high yields. uni-kiel.de The incorporation of turn-inducing elements within the linear precursor is a known strategy to facilitate more efficient macrocyclization by pre-organizing the peptide into a favorable conformation for ring closure. uni-kiel.de

The defining feature of a beta-amino acid is the presence of an additional carbon atom in the backbone compared to proteinogenic alpha-amino acids. This seemingly minor change has profound implications for the conformational properties of the resulting peptide.

Altered Backbone Geometry: The introduction of the beta-alanine from this compound expands the conformational space available to the peptide backbone. This allows for the formation of novel, stable secondary structures, such as various helices (e.g., 12-helix, 14-helix) and turns, that are not accessible to purely alpha-amino acid peptides. worldscientific.comnih.gov

Increased Structural Rigidity: Cyclic peptides are inherently more constrained than their linear counterparts. The inclusion of a beta-amino acid can further rigidify the structure. worldscientific.com This is because the altered hydrogen bonding patterns and torsional angles (phi, psi, and omega) around the beta-amino acid residue limit the number of low-energy conformations the macrocycle can adopt. nih.gov

Enhanced Stability: The unnatural beta-amino acid backbone provides significant resistance to enzymatic degradation by proteases, which are highly specific for alpha-peptide bonds. This enhanced proteolytic stability is a critical advantage for the development of peptide-based therapeutics. nih.goveurekaselect.com The β-branched side chain of isoleucine can also contribute to stabilizing specific conformations, often favoring β-sheet-like structures. nih.gov

Table 1: Impact of Beta-Amino Acid Inclusion on Cyclic Peptide Properties

| Feature | Standard (α-Peptide) | With β-Amino Acid Inclusion | Source(s) |

|---|---|---|---|

| Backbone Structure | -CH(R)-CO-NH- | -NH-CH(R)-CH₂ -CO- | nih.gov |

| Secondary Structures | α-helix, β-sheet, β-turns | Novel helices (12, 14), stable turns | worldscientific.comethz.ch |

| Conformational Flexibility | Generally flexible | Reduced flexibility, more rigid | worldscientific.combohrium.com |

| Proteolytic Stability | Susceptible to degradation | High resistance to proteases | nih.goveurekaselect.com |

Application of this compound in Peptidomimetic Design

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.gov this compound is a valuable building block in this field due to the inherent characteristics of beta-amino acids.

The design of peptidomimetics using beta-amino acid building blocks like this compound is guided by several key principles:

Backbone Modification for Stability: The primary goal is often to overcome the poor metabolic stability of natural peptides. Replacing one or more alpha-amino acids with a beta-amino acid unit effectively blocks protease cleavage at that site. upc.edu

Secondary Structure Mimicry: Beta-peptides can fold into well-defined secondary structures that can mimic the bioactive conformations of natural peptides, such as alpha-helices or beta-turns. ethz.chacs.org This allows the peptidomimetic to present its side chains in the correct spatial orientation to interact with a biological target. For instance, specific sequences of beta-amino acids can mimic the hairpin structure of a beta-sheet, which is often involved in protein-protein interactions.

Modulation of Physicochemical Properties: The extra methylene group in the backbone slightly increases the lipophilicity of the peptide, which can influence its absorption and distribution properties. The choice of the side chain—in this case, the hydrophobic isoleucine—is critical for target recognition and binding.

The inclusion of a beta-amino acid residue fundamentally alters the conformational landscape of a peptide. Molecular mechanics calculations and experimental data show that peptides containing beta-amino acids adopt low-energy conformations that often lack the intramolecular hydrogen bonds typical of alpha-peptides, leading to more extended structures. nih.gov

The longer backbone repeat unit changes the periodicity of side chains when folded into a helical structure. This means that the spatial arrangement of functional groups (like the isoleucine side chain) relative to each other is different from that in an alpha-helix, enabling the design of novel interaction surfaces for targeting proteins. acs.org This structural diversity provides enormous scope for molecular design, allowing the creation of agonists or antagonists for a wide range of biological targets, including G-protein-coupled receptors (GPCRs) and MHC proteins. nih.govacs.org

This compound in Self-Assembled Peptide Nanostructures and Hydrogels

The Fmoc group is not just a protecting group for synthesis; it is a powerful motif for driving the self-assembly of peptide-based nanomaterials. nih.gov When attached to a short peptide sequence like beta-Ala-Ile, it creates an amphiphilic molecule capable of forming ordered nanostructures and hydrogels in aqueous environments.

The self-assembly process is driven by a combination of non-covalent interactions:

π-π Stacking: The large, planar fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other, acting as the primary driving force for aggregation. nih.gov

Hydrogen Bonding: The peptide backbones of adjacent molecules form intermolecular hydrogen bonds, often leading to the formation of extended β-sheet-like structures. These sheets then assemble into higher-order fibrillar structures. nih.gov

Hydrophobic Interactions: The isoleucine side chain is hydrophobic and will preferentially associate with other nonpolar groups, further stabilizing the self-assembled structure and shielding it from the aqueous environment.

This hierarchical assembly process typically results in the formation of nanofibers or nanotubes. nih.gov As these fibers grow and entangle, they can trap large amounts of water, leading to the formation of a self-supporting hydrogel. acs.orgresearchgate.net These hydrogels are of significant interest for biomedical applications, such as 3D cell culture and tissue engineering, as their physical properties and bioactivity can be tuned by the peptide sequence. nih.govnih.gov The inclusion of the beta-amino acid can affect the persistence length and mechanical properties of the resulting fibers and hydrogel.

Table 2: Contribution of Molecular Components of this compound to Self-Assembly

| Component | Role in Self-Assembly | Primary Interaction | Source(s) |

|---|---|---|---|

| Fmoc Group | Initiates aggregation; core of the nanofiber | π-π Stacking | nih.govnih.gov |

| Beta-Ala-Ile Backbone | Stabilizes the structure through directional bonding | Hydrogen Bonding | nih.gov |

| Isoleucine Side Chain | Provides additional stability; influences fiber packing | Hydrophobic Interactions | bilkent.edu.tr |

Mechanisms of this compound Driven Self-Assembly

The self-assembly of this compound in aqueous environments is a spontaneous process governed by a combination of non-covalent interactions. While direct studies on this specific dipeptide are specialized, the mechanism can be understood from the well-established principles of Fmoc-peptide self-assembly. The process is primarily driven by a synergistic interplay of π-π stacking, hydrogen bonding, and hydrophobic forces, leading to the formation of ordered, hierarchical nanostructures.

π-π Stacking: The fluorenyl (Fmoc) group is the primary driver of initial aggregation. The large, planar, and aromatic nature of the fluorenyl rings facilitates strong π-π stacking interactions, which encourage the molecules to align in a way that minimizes their exposure to the aqueous solvent. This interaction is a key initiating step in the formation of nanofibrils.

Hydrogen Bonding: The peptide backbone, consisting of the amide linkage between β-alanine and isoleucine, as well as the terminal carboxylic acid, provides sites for intermolecular hydrogen bonding. Unlike the rigid β-sheet structures formed by α-amino acids, the presence of β-alanine introduces greater conformational flexibility into the peptide backbone. This can lead to the formation of varied hydrogen-bonding networks that stabilize the growing nanostructures, which may differ from the classic antiparallel β-sheet arrangement often seen in Fmoc-di-α-peptide assemblies researchgate.net.

Hydrophobic Interactions: The isoleucine residue possesses a large, aliphatic side chain, making it significantly hydrophobic. In an aqueous medium, these hydrophobic side chains are driven to sequester themselves away from water molecules. This hydrophobic effect works in concert with π-π stacking to stabilize the core of the self-assembled nanostructures, such as nanofibers or ribbons, leaving more hydrophilic parts of the molecule exposed to the solvent.

The culmination of these forces results in the hierarchical assembly of this compound monomers into primary nanostructures like fibrils, which then entangle to form a three-dimensional network characteristic of hydrogels researchgate.net.

| Molecular Component | Driving Interaction | Role in Self-Assembly |

| Fmoc Group | π-π Stacking | Initiates molecular aggregation and provides core stability. |

| Peptide Backbone (β-Ala-Ile) | Hydrogen Bonding | Stabilizes the assembled structure through intermolecular bonds; the β-alanine may introduce flexibility. |

| Isoleucine Side Chain | Hydrophobic Interactions | Sequesters from water, contributing significantly to the stability and packing of the fibrillar core. |

| Carboxyl Group (-OH) | Hydrogen Bonding / Electrostatic Repulsion | Participates in hydrogen bonding and influences pH-responsiveness of the assembly. |

Design of Peptide-Based Supramolecular Materials Incorporating this compound

The unique molecular structure of this compound makes it an attractive building block for the rational design of peptide-based supramolecular materials, particularly hydrogels for biomedical applications. The properties of the final material can be tuned by controlling the self-assembly conditions (e.g., pH, concentration, ionic strength) and by leveraging the specific characteristics of the dipeptide.

The design of these materials is predicated on the ability of the dipeptide to form an entangled network of nanofibers that can immobilize large amounts of water, creating a hydrogel nih.gov. The incorporation of isoleucine is expected to yield hydrogels with significant mechanical robustness due to strong hydrophobic interactions, a critical factor for scaffolds in tissue engineering acs.org. Furthermore, the β-alanine component can influence the degradation profile of the material, as its non-natural backbone may be less susceptible to enzymatic cleavage compared to materials made exclusively of α-amino acids.

Researchers can design multicomponent systems by co-assembling this compound with other functionalized Fmoc-peptides. This strategy allows for the introduction of bioactive signals, such as cell-adhesion motifs (e.g., RGD) or growth factors, onto the surface of the nanofibers, creating a biomimetic scaffold that can actively direct cellular behavior nih.govnih.gov.

| Design Parameter | Influence on Material Properties | Rationale |

| Peptide Concentration | Gel Stiffness, Fiber Density | Higher concentrations lead to a denser fibrillar network and a mechanically stronger hydrogel. |

| pH Adjustment | Triggering Gelation | Altering the pH changes the protonation state of the terminal carboxyl group, modulating solubility and initiating self-assembly researchgate.net. |

| Co-assembly | Bio-functionality, Mechanical Tuning | Mixing with other Fmoc-peptides allows for the incorporation of specific functions (e.g., cell binding) or for altering the gel's physical properties acs.orgub.edu. |

| Solvent Composition | Morphology of Nanostructures | The choice of solvent or co-solvents can influence the specific morphology (e.g., ribbons vs. fibers) of the self-assembled structures. |

Development of Modified Peptides and Conjugates Incorporating this compound

Beyond its use in self-assembling materials, this compound is a valuable intermediate in the synthesis of more complex and modified peptides. Its structure is well-suited for standard Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry nih.gov.

In SPPS, this compound can be used as a dipeptide building block, which can accelerate the synthesis process and overcome challenges associated with coupling sterically hindered amino acids like isoleucine. The general procedure involves:

Activating the C-terminal carboxylic acid of this compound.

Coupling the activated dipeptide to the free N-terminus of a growing peptide chain on a solid support.

Removing the Fmoc group with a mild base (e.g., piperidine) to expose the N-terminal β-alanine for the next coupling cycle uci.edu.

This building block can also be used to create specific peptide conjugates. For instance, a therapeutic agent or an imaging molecule can be attached to a larger peptide sequence that includes the β-Ala-Ile motif. The inclusion of β-alanine can enhance the metabolic stability of the resulting conjugate by making it more resistant to proteolysis.

| Type of Modification/Conjugate | Synthetic Approach | Potential Application |

| Peptide Elongation | Standard Fmoc-SPPS | Synthesis of longer, custom peptide sequences containing the β-Ala-Ile motif for structural or biological studies. |

| Peptide-Drug Conjugates | Coupling a drug molecule to the peptide's N- or C-terminus or a side chain. | Targeted drug delivery, where the peptide sequence directs the drug to a specific tissue or cell type. |

| Fluorescently Labeled Peptides | Attaching a fluorescent dye (e.g., fluorescein, rhodamine) to the peptide. | Probes for bioimaging, studying peptide localization, and tracking self-assembly processes. |

| Lipopeptides | Conjugating a lipid tail to the peptide sequence. | Enhancing membrane interaction, self-assembly into micellar structures, and vaccine development griffith.edu.au. |

V. Computational and Theoretical Studies of Fmoc L Beta Ala Ile Oh and Its Extended Peptidic Systems

Molecular Modeling and Dynamics Simulations for Conformational Analysis of Fmoc-L-beta-Ala-Ile-OH

Molecular modeling and dynamics (MD) simulations offer a powerful means to explore the conformational preferences and dynamic behavior of peptides. For this compound, these techniques can reveal how the presence of the β-amino acid and the bulky Fmoc protecting group influences its three-dimensional structure.

The conformational landscape of a peptide describes the full range of its possible three-dimensional structures. For this compound, this landscape is influenced by the rotational freedom around the single bonds of the peptide backbone and the side chains of the β-alanine and isoleucine residues. Energy minimization studies are computational methods used to identify the most stable conformations, known as local and global energy minima.

Combined experimental and computational approaches have been used to investigate the self-assembly of similar Fmoc-dipeptides, such as Fmoc-Ala-Ala. nih.gov These studies reveal that the Fmoc groups tend to stack in the core of fibril structures. nih.gov For this compound, it is expected that the hydrophobic interactions between the fluorenyl groups and the isoleucine side chains would play a significant role in determining its conformational preferences and potential for self-assembly.

Computational simulations of the self-assembly of Fmoc-Ala-Ala have shown that amide-amide hydrogen bonding constitutes a small fraction of the total hydrogen bonds, suggesting that other interactions are crucial for supramolecular assembly. acs.org This finding is pertinent to this compound, where similar intermolecular forces would be at play.

The accuracy of molecular modeling and MD simulations is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. Standard force fields, such as AMBER and CHARMM, have been primarily developed for α-amino acids. nih.govnih.gov The inclusion of β-amino acids, like the β-alanine in this compound, necessitates careful parameterization and validation to ensure reliable simulation results.

Recent studies have focused on validating and extending existing force fields for β-peptides. acs.org For instance, the accuracy of AMBER force field parameters for peptides containing β-amino acids has been tested and found to be comparable to that for L-α-amino acids. nih.govresearchgate.net The development of force field parameters for unnatural amino acids often involves deriving charge parameters from ab initio calculations and adjusting them to reproduce benchmark relative energies of different backbone conformations. frontiersin.org This ensures that the simulated structures are in good agreement with quantum mechanical calculations. frontiersin.org

The CHARMM36m force field has also been extended for β-peptides, with dihedral angle potential energy parameters derived from matching against ab initio calculations. acs.org Such validated force fields are crucial for accurately simulating the conformational behavior of peptides incorporating β-amino acids like this compound.

| Force Field | Key Features for β-Peptide Simulation | Validation Approach |

| AMBER | Parameters for β-amino acids are available and have shown comparable accuracy to α-amino acids. nih.govresearchgate.net | Comparison of conformational energies with density functional theory calculations. nih.gov |

| CHARMM | Extensions for β-peptides have been developed, including refined dihedral angle parameters. acs.org | Matching of torsional energy paths against quantum-chemical calculations. acs.org |

| GROMOS | Has native support for some β-peptides, though may require further parameterization for specific residues. acs.org | Comparison of simulated secondary structures with experimental data. acs.org |

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction of this compound

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, bonding, and spectroscopic properties of molecules. These methods are invaluable for studying systems like this compound, where subtle electronic effects can influence reactivity and intermolecular interactions.

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It can be applied to this compound to:

Determine Optimized Geometries: DFT calculations can predict the most stable three-dimensional structure of the molecule with high accuracy.

Calculate Spectroscopic Properties: DFT can be used to predict vibrational frequencies (infrared and Raman spectra), which can be compared with experimental data for structural validation. mdpi.com

Analyze Intermolecular Interactions: DFT can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for the self-assembly of Fmoc-dipeptides. mdpi.com Studies on cyclic dipeptides have utilized DFT to analyze the energy of hydrogen bond networks within molecular crystals. mdpi.com

Investigate Reaction Mechanisms: DFT can be used to model the reaction pathways and transition states involved in the synthesis or degradation of the peptide.

For instance, DFT studies on the interaction of cyclic dipeptides with gold nanoclusters have provided insights into the binding preferences of different amino acid residues. nih.gov A similar approach could be used to study the interaction of this compound with various surfaces or nanoparticles.

In Silico Design and Prediction of Peptidic Architectures Incorporating this compound

In silico design involves the use of computational methods to create novel molecules with desired properties. This compound can serve as a building block for the design of larger peptidic architectures with specific functions.

The incorporation of β-amino acids into peptides has been shown to confer unique structural properties and resistance to proteolytic degradation. acs.orgsemanticscholar.org Computational approaches can be used to predict how the inclusion of this compound would affect the secondary and tertiary structure of a peptide. For example, β-peptides are known to form stable helical structures, and the specific substitution pattern of β-amino acids dictates the type of helix formed. nih.gov

Molecular dynamics simulations can be employed to assess the stability of designed peptides containing this compound. chemrxiv.org By simulating the peptide in an aqueous environment, it is possible to predict its folding behavior and structural stability. nih.govmdpi.com Furthermore, computational docking and binding free energy calculations can be used to design peptides that bind to specific biological targets, such as proteins or receptors. mdpi.com The design process often involves creating a library of peptide sequences and computationally screening them for their potential to bind to the target of interest. chemrxiv.org

| Computational Design Approach | Application to this compound Systems | Predicted Outcome |

| Homology Modeling | Building a 3D model of a larger peptide containing the this compound unit based on a known template structure. | A starting structure for further refinement and simulation. |

| Molecular Docking | Predicting the binding mode of a designed peptide incorporating this compound to a target protein. | Identification of potential protein-peptide interactions and binding affinity. mdpi.com |

| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of different peptide designs. | Ranking of peptide candidates for experimental validation. |

| De Novo Design | Designing novel peptide sequences with desired folds and functions that include this compound. | Creation of entirely new peptidic architectures with potentially enhanced stability or bioactivity. acs.orgsemanticscholar.org |

Vi. Emerging Research Directions and Future Perspectives for Fmoc L Beta Ala Ile Oh

Exploration of Fmoc-L-beta-Ala-Ile-OH in Advanced Materials Science Beyond Hydrogels

The field of self-assembling materials has been significantly advanced by Fmoc-protected amino acids and dipeptides. acs.orgmanchester.ac.uk These molecules spontaneously organize into ordered nanostructures, a process driven primarily by π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding along the peptide backbone. manchester.ac.uknih.gov While much of the focus has been on hydrogel formation, the potential for creating a wider array of nanomaterials is a key area of emerging research.

This compound is an excellent candidate for exploration in this field. The hydrophobic nature of the isoleucine side chain, coupled with the aromatic Fmoc group, imparts an amphiphilic character to the molecule, which is crucial for self-assembly in aqueous environments. The inclusion of β-alanine, as opposed to a standard α-amino acid, introduces a higher degree of conformational flexibility to the peptide backbone. This flexibility could lead to the formation of unique, non-canonical secondary structures and, consequently, novel material morphologies beyond the typical fibrillar networks found in hydrogels. Potential structures could include nanotubes, vesicles, or two-dimensional sheets, each with distinct properties and applications in areas like nanoelectronics, catalysis, or encapsulation technologies.

Table 1: Comparison of Self-Assembling Properties of Analagous Fmoc-Peptides

| Fmoc-Peptide | Amino Acid Composition | Key Interactions | Resulting Nanostructures | Potential Application |

|---|---|---|---|---|

| Fmoc-Diphenylalanine (Fmoc-FF) | Two aromatic residues | Strong π-π stacking, H-bonding | Nanotubes, Nanofibers, Hydrogels manchester.ac.uk | Tissue engineering, Drug delivery rsc.org |

| Fmoc-Dialanine (Fmoc-AA) | Two small, hydrophobic residues | H-bonding, Weaker hydrophobic interactions | Nanofibers, Hydrogels nih.gov | 3D cell culture |

| This compound (Hypothetical) | Flexible β-spacer, Bulky hydrophobic residue | π-π stacking, H-bonding, Enhanced flexibility | Vesicles, Nanotapes, unique Hydrogels | Encapsulation, Advanced functional materials |

This table is based on established research for Fmoc-FF and Fmoc-AA and provides a prospective outlook for this compound.

Strategies for Scalable and Sustainable Production of this compound for Industrial and Academic Use

The predominant method for synthesizing peptides, including dipeptides like this compound, is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov While highly effective, traditional SPPS protocols are notorious for their poor atom economy and the generation of large volumes of hazardous chemical waste, particularly from solvents such as N,N-dimethylformamide (DMF). mdpi.comchimia.ch As the demand for synthetic peptides grows, developing scalable and sustainable production methods is a critical challenge.

Future strategies for the production of this compound will focus on the principles of green chemistry. Key areas of development include:

Alternative Solvents: Replacing DMF with more environmentally benign solvents is a primary goal. chimia.ch Research into greener alternatives that maintain high resin swelling and reaction efficiency is ongoing.

Process Optimization: Novel synthesis protocols are being developed to minimize waste. For instance, "in-situ Fmoc removal" strategies eliminate intermediate washing steps, significantly reducing solvent consumption by up to 60%. researchgate.nettandfonline.com

Reagent Recycling: Implementing systems to recycle solvents and excess reagents can drastically improve the sustainability of the synthesis process. mdpi.com

Alternative Synthesis Platforms: Technologies such as Liquid-Phase Peptide Synthesis (LPPS) and tag-based methods like Molecular Hiving™ offer homogeneous reaction conditions that can reduce the need for large excesses of reagents and facilitate easier purification, making them attractive for large-scale industrial production. chimia.ch

Table 2: Comparison of Peptide Synthesis Strategies

| Synthesis Strategy | Description | Advantages | Sustainability Aspect |

|---|---|---|---|

| Traditional SPPS | Stepwise addition of amino acids on a solid resin support. | High purity, Automation-friendly. | High solvent and reagent consumption. |

| Green SPPS | SPPS using greener solvents and optimized protocols (e.g., in-situ deprotection). | Reduced environmental impact. researchgate.nettandfonline.com | Lower solvent waste, safer chemical profile. |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs in solution with a soluble support tag. | Scalable, less reagent excess needed. | Potentially lower waste and higher efficiency. chimia.ch |

Development of this compound as a Building Block for Novel Chemical Probes and Biosensors

Peptides are increasingly utilized as recognition elements in chemical probes and biosensors due to their high specificity, stability, and ease of synthesis. nih.gov As a protected dipeptide, this compound serves as a fundamental building block for the modular synthesis of these complex tools.

The distinct components of this compound can each play a functional role in a biosensor's design:

Fmoc Group: Can be used as an anchor for immobilization onto sensor surfaces or for its intrinsic fluorescent properties in certain detection schemes.

β-Alanine: Its flexibility makes it an ideal spacer or linker. peptide.com In a chemical probe, it can separate a binding motif (like a peptide sequence) from a reporter group (like a fluorophore or quencher), preventing steric hindrance and enabling reliable signal generation.

L-Isoleucine: This residue can be a critical part of a peptide sequence designed to be recognized by a specific biological target, such as an enzyme active site or a protein-protein interaction domain.

The future in this area involves incorporating building blocks like this compound into multifunctional peptide probes. nih.gov For example, it could be part of a peptide sequence synthesized directly on a microchip to create programmable biosensors capable of high-throughput screening. rsc.org Such probes could be designed for a wide range of applications, from medical diagnostics to environmental monitoring.

Table 3: Potential Roles of this compound in a Biosensor Construct

| Biosensor Component | Function | Potential Role of this compound |

|---|---|---|

| Recognition Element | Binds specifically to the target analyte. | The isoleucine residue can contribute to the binding affinity and specificity of a larger peptide sequence. |

| Transducer Interface | Converts the binding event into a measurable signal. | The Fmoc group could facilitate attachment to a gold or carbon surface. |

| Linker/Spacer | Connects the recognition element to the surface or a reporter molecule. | The β-alanine unit provides a flexible, stable linker. peptide.com |

| Reporter Group | Generates a detectable signal (e.g., optical, electrochemical). | While not a reporter itself, it serves as a scaffold to which reporter groups are attached during synthesis. |

Q & A

Q. What is the role of Fmoc-L-beta-Ala-Ile-OH in solid-phase peptide synthesis (SPPS)?

this compound serves as a protected dipeptide building block in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the β-alanine amino group during sequential coupling, while the isoleucine residue contributes to the peptide backbone. Beta-alanine’s non-natural β-carbon linkage introduces conformational flexibility, enabling studies on peptide secondary structure modulation . Methodology:

Q. How can researchers confirm the purity and identity of this compound?

Analytical techniques such as reversed-phase HPLC (≥95% purity) and LC-MS are standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies structural integrity, focusing on Fmoc aromatic protons (δ 7.2–7.8 ppm) and β-alanine’s β-carbon signals . Critical parameters:

Q. What safety precautions are required when handling this compound?

While not classified as hazardous under GHS, avoid inhalation/contact with dust. Use PPE: N95 masks, nitrile gloves, and eye protection. Emergency procedures include rinsing exposed skin with water and contacting poison control (+49 89 19240 for EU labs) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Steric hindrance from the β-alanine or isoleucine side chains may reduce coupling yields. Methodology:

Q. How does the β-alanine linker influence peptide stability in enzymatic assays?

Beta-alanine’s non-natural backbone disrupts protease recognition, increasing resistance to enzymatic degradation. Experimental design:

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Discrepancies may arise from residual solvents, stereochemical impurities, or aggregation. Troubleshooting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.